REACTION_CXSMILES
|
CC(C)([O-])C.[Na+].[CH2:7]([O:9][C:10]([CH2:12][O:13][CH2:14][CH2:15][O:16][CH2:17][C:18]([O:20]CC)=O)=[O:11])[CH3:8].C(O)(=O)C>C1COCC1>[O:20]=[C:18]1[CH2:17][O:16][CH2:15][CH2:14][O:13][CH:12]1[C:10]([O:9][CH2:7][CH3:8])=[O:11] |f:0.1|
|
Name
|
|
Quantity
|
7.93 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)COCCOCC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
ADDITION
|
Details
|
The residue was mixed with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
O=C1C(OCCOC1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |